Mofoxime
Overview
Description
Mofoxime is a phenoxyalkylcarboxylic acid derivative patented by Orchimed S. A. as a neurotropic and anti-inflammatory compound . Its molecular formula is C14H18N2O4, and it has a molecular weight of 278.3037 . The compound is known for its potential therapeutic applications, particularly in the field of neurology and inflammation.
Preparation Methods
The preparation of Mofoxime involves several synthetic routes. One common method includes the reaction of phenoxyacetic acid with morpholine in the presence of an oxidizing agent to form the oxime derivative . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Mofoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mofoxime has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: this compound is studied for its neurotropic and anti-inflammatory properties, making it a candidate for neurological research.
Medicine: The compound is investigated for its potential therapeutic effects in treating neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of Mofoxime involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and neurological processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may influence the production of inflammatory mediators and neurotransmitters .
Comparison with Similar Compounds
Mofoxime can be compared with other phenoxyalkylcarboxylic acid derivatives, such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning with a similar structure.
TMB-4: A compound with neuroprotective properties.
What sets this compound apart is its unique combination of neurotropic and anti-inflammatory effects, making it a promising candidate for therapeutic applications in neurology and inflammation .
Properties
CAS No. |
29936-79-6 |
---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H18N2O4/c1-11(15-18)12-2-4-13(5-3-12)20-10-14(17)16-6-8-19-9-7-16/h2-5,18H,6-10H2,1H3/b15-11+ |
InChI Key |
JIFQTCBNOSCGJR-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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